N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide

Descripción general

Descripción

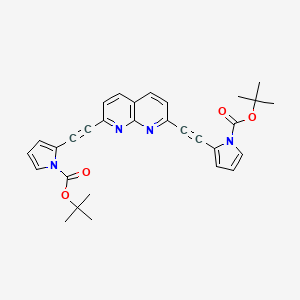

“N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide” is a product that can be used during the preparation of novel N-terminally modified protease stabilized acylated insulin derivatives for treatment of diabetes . It has a CAS Number of 42014-55-1 and a Molecular Formula of C9H15N2O4 .

Molecular Structure Analysis

The molecular structure of “N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide” is represented by the formula C9H15BrN2O4 . The InChI representation of the molecule isInChI=1S/C9H15N2O4.BrH/c1-11(2,3)6-9(14)15-10-7(12)4-5-8(10)13;/h4-6H2,1-3H3;1H/q+1;/p-1 . Physical And Chemical Properties Analysis

The molecular weight of “N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide” is 295.13 g/mol . It has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The rotatable bond count is 4 . The exact mass and monoisotopic mass is 294.02152 g/mol . The topological polar surface area is 63.7 Ų .Aplicaciones Científicas De Investigación

Chemiluminescence Detection

- Scientific Field: Analytical and Bioanalytical Chemistry .

- Application Summary: NHS has been explored as an efficient and stable chemiluminescence coreactant for the first time . The chemiluminescence intensity of the newly developed luminol-NHS system is about 22 times higher than that of the traditional luminol-H2O2 system .

- Methods of Application: This system is dramatically enhanced by Co2+. This new chemiluminescence system is then applied for the highly selective and ultrasensitive detection of Co2+ .

- Results: This system enables the efficient detection of luminol (LOD=7 pM) and NHS (LOD=3.0 μM) with excellent sensitivity . This chemiluminescence method was then also utilized to detect Co2+ in tap water and blue silica gel with excellent recoveries in the range 99.20–103.07% .

Bioconjugation Techniques

- Scientific Field: Biochemistry and Molecular Biology .

- Application Summary: NHS esters are the most important activated esters used in many different bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .

- Results: The quantification of NHS would be a very helpful approach to identify reagent impurities or degradation of stored NHS esters .

Grignard Reactions

- Scientific Field: Organic Chemistry .

- Application Summary: Grignard reagents are excellent carbon-based nucleophiles as well as strong bases . They are used in many organic synthesis reactions .

- Methods of Application: Grignard reagents will add twice to esters to give tertiary alcohols . They will also react with carbon dioxide (CO2) to give carboxylic acids (after acid workup) .

- Results: Grignard reagents will not perform SN2 reactions with alkyl halides .

Grignard Reactions

- Scientific Field: Organic Chemistry .

- Application Summary: Grignard reagents are excellent carbon-based nucleophiles as well as strong bases . They are used in many organic synthesis reactions .

- Methods of Application: Grignard reagents will add twice to esters to give tertiary alcohols . They will also react with carbon dioxide (CO2) to give carboxylic acids (after acid workup) .

- Results: Grignard reagents will not perform SN2 reactions with alkyl halides .

Safety And Hazards

Propiedades

IUPAC Name |

[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-trimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O4.BrH/c1-11(2,3)6-9(14)15-10-7(12)4-5-8(10)13;/h4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERFXNCAXJIPGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)ON1C(=O)CCC1=O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide | |

CAS RN |

42014-55-1 | |

| Record name | Ethanaminium, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N,N,N-trimethyl-2-oxo-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42014-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)

![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)

![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)